tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate
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Overview
Description
tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate is a complex organic compound that features a tert-butyl group, a tetrahydro-2H-pyran ring, and a piperidine ring
Preparation Methods
The synthesis of tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the protection of functional groups, formation of the piperidine ring, and subsequent attachment of the tetrahydro-2H-pyran moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion .
Scientific Research Applications
tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research .
Comparison with Similar Compounds
tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate can be compared with similar compounds such as:
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound has a similar piperidine structure but differs in the attached functional groups.
This compound: This compound shares the tetrahydro-2H-pyran moiety but has different substituents on the piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3/c1-17(2,3)22-16(20)18-12-14-4-8-19(9-5-14)13-15-6-10-21-11-7-15/h14-15H,4-13H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOIKGZAZGZGAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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